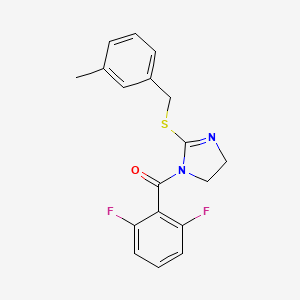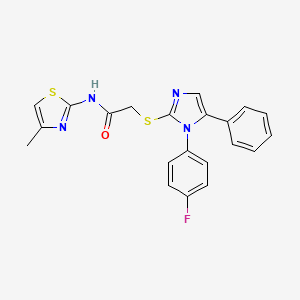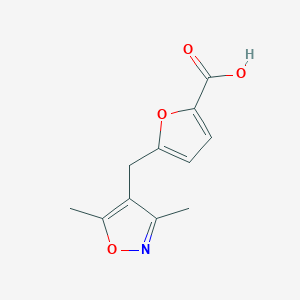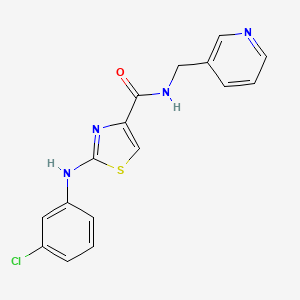![molecular formula C24H25N3O3S2 B2503682 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-27-0](/img/structure/B2503682.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. The compound appears to be a complex molecule with potential pharmacological properties, as indicated by the presence of a thiazole ring, a benzamide moiety, and a sulfonyl group, which are common structural features in drug design.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, involving the appropriate sulfonyl chloride and amine precursors.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction . Density Functional Theory (DFT) calculations can also be used to predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential . These analyses are crucial for understanding the stability and reactivity of the molecule, as well as its potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For instance, the thiazole ring can be involved in electrophilic substitution reactions, while the benzamide moiety can undergo nucleophilic acyl substitution. The presence of the sulfonyl group can also lead to interactions with enzymes, as seen in carbonic anhydrase inhibition studies with benzo[d]thiazole sulfonamides . The specific reactivity of this compound would need to be investigated experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of methyl groups and the formation of non-covalent interactions like π-π stacking and hydrogen bonding can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . The specific properties of this compound would depend on its precise molecular structure and substituents.
科学的研究の応用
Anticancer Activity
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, which share a structural resemblance with the compound , demonstrated significant cytotoxic activity against several human cancer cell lines. Compounds like 3,5-dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide showed notable cytotoxicity, with mechanisms including apoptosis induction and cell cycle arrest at the G1 phase. These compounds also induced apoptosis through the upregulation of caspase-3 and caspase-7 proteins, suggesting their potential as potent anticancer agents against a variety of cancer types (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Action
A study on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents also touched upon their inhibition of human carbonic anhydrase isoforms, indicating a broad spectrum of biological activity that could include antimicrobial effects (Yılmaz et al., 2015). Additionally, compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in antimicrobial applications (Sych et al., 2019).
Anti-Inflammatory and Antitubercular Activity
N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were synthesized and evaluated for anti-tubercular activity. These compounds exhibited promising results against Mycobacterium tuberculosis, suggesting their potential use as anti-tubercular agents (Dighe et al., 2012). This research indicates a broader therapeutic application for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and similar compounds in treating infectious diseases and conditions with an inflammatory component.
特性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-3-2-7-17(20)11-14-21(22)31-24/h2-3,7-10,12-13,16H,4-6,11,14-15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVLRDRUHFSOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)





![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

